molecular formula C16H13ClO4S B14549398 3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate CAS No. 61921-12-8

3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B14549398
CAS No.: 61921-12-8
M. Wt: 336.8 g/mol
InChI Key: QBMUYHKQPCMMTQ-UHFFFAOYSA-N
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Description

3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of cinnamic acids and derivatives. This compound is characterized by the presence of a chloro group, a ketone group, and a sulfonate ester group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-chloro-1-phenylprop-2-en-1-one with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the chloro group, which enhances its reactivity and versatility in chemical reactions. This compound’s ability to undergo various transformations makes it valuable in synthetic chemistry and research applications .

Properties

CAS No.

61921-12-8

Molecular Formula

C16H13ClO4S

Molecular Weight

336.8 g/mol

IUPAC Name

[3-(1-chloro-3-oxoprop-1-enyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H13ClO4S/c1-12-5-7-15(8-6-12)22(19,20)21-14-4-2-3-13(11-14)16(17)9-10-18/h2-11H,1H3

InChI Key

QBMUYHKQPCMMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(=CC=O)Cl

Origin of Product

United States

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